
4-Bromo-2,6-diethylfluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-diethylfluorobenzene: is an organic compound with the molecular formula C10H12BrF . It is a derivative of fluorobenzene, where the hydrogen atoms at positions 4, 2, and 6 are substituted with bromine, ethyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylfluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2,6-diethylfluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,6-diethylfluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation.
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethyl groups to carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to hydrogen.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can replace the bromine atom under mild conditions.
Major Products:
Oxidation: 4-Bromo-2,6-diethylfluorobenzoic acid.
Reduction: 2,6-Diethylfluorobenzene.
Substitution: 4-Azido-2,6-diethylfluorobenzene or 4-Thio-2,6-diethylfluorobenzene.
Applications De Recherche Scientifique
4-Bromo-2,6-diethylfluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-diethylfluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles at specific positions on the ring. The presence of bromine and fluorine atoms can stabilize the intermediate carbocation, influencing the reaction pathway and product distribution .
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-difluorobenzaldehyde (C7H3BrF2O): This compound has similar substituents but differs in the presence of an aldehyde group instead of ethyl groups.
4-Bromo-2,6-difluorobenzonitrile (C7H2BrF2N): Similar structure with a nitrile group replacing the ethyl groups.
Uniqueness: 4-Bromo-2,6-diethylfluorobenzene is unique due to the combination of bromine, fluorine, and ethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research .
Propriétés
Formule moléculaire |
C10H12BrF |
|---|---|
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
5-bromo-1,3-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MYKVQCPCJOTNHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1F)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


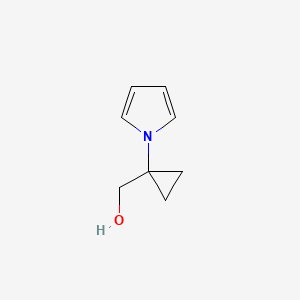


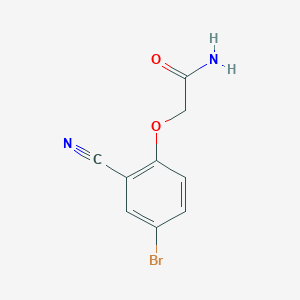


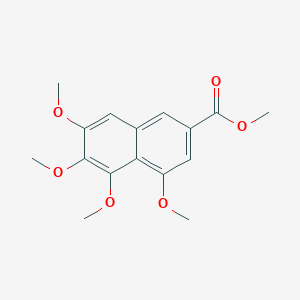
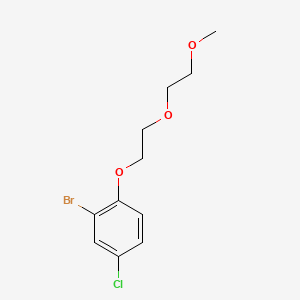
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

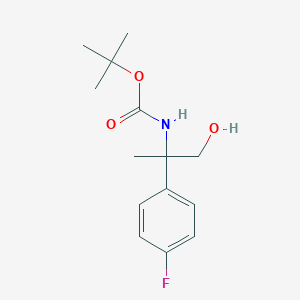

![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)

